molecular formula C23H26N4O3S2 B1227956 N-[3-(1-azepanylsulfonyl)-4-methylphenyl]-2-(4-quinazolinylthio)acetamide

N-[3-(1-azepanylsulfonyl)-4-methylphenyl]-2-(4-quinazolinylthio)acetamide

Cat. No. B1227956
M. Wt: 470.6 g/mol
InChI Key: BTCGXZHPIJJNKU-UHFFFAOYSA-N
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Description

N-[3-(1-azepanylsulfonyl)-4-methylphenyl]-2-(4-quinazolinylthio)acetamide is a member of quinazolines.

Scientific Research Applications

Antitumor and Antifungal Activities

N-[3-(1-azepanylsulfonyl)-4-methylphenyl]-2-(4-quinazolinylthio)acetamide, as a quinazolinone derivative, has been explored for its potential antitumor and antifungal activities. El-bayouki et al. (2011) synthesized novel 4(3H)-quinazolinone derivatives with biologically active moieties, finding that compounds with a substituted thiazole moiety exhibited high to moderate activity towards cells, alongside significant antifungal activities against Aspergillus ochraceus Wilhelm (El-bayouki, Basyouni, Mohamed, Aly, & Abbas, 2011).

Antibacterial and Antifungal Effects

Maru, Patel, and Yadav (2015) reported the synthesis of novel biological active compounds, including benzoxazole derivatives with azomethine groups. These compounds demonstrated promising antibacterial effects against different bacterial strains and exhibited varying degrees of antifungal activity (Maru, Patel, & Yadav, 2015).

Anticonvulsant Activity Evaluation

Research by El Kayal et al. (2022) on N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide novel 1-benzylsubstituted derivatives aimed to determine their affinity to GABAergic biotargets and estimate anticonvulsant activity. The study provided insights into the potential of these compounds in anticonvulsant applications, though the synthesized substances did not show significant activity in the model used (El Kayal et al., 2022).

Pesticidal Activities

Misra and Gupta (1982) synthesized new 2-[3-aryl(or cyclohexyl)-6-bromo(or 6,8-dibromo)-4-oxo-3H-quinazolin-2-ylthio]-N-(4-phenylthiazol-2-yl)acetamides, which exhibited significant antibacterial, insecticidal, and anti-acetylcholinesterase activities (Misra & Gupta, 1982).

Anticancer Agents

Evren et al. (2019) synthesized new N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides and studied their anticancer activity. They observed that certain derivatives exhibited high selectivity against human lung adenocarcinoma cells (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).

properties

Product Name

N-[3-(1-azepanylsulfonyl)-4-methylphenyl]-2-(4-quinazolinylthio)acetamide

Molecular Formula

C23H26N4O3S2

Molecular Weight

470.6 g/mol

IUPAC Name

N-[3-(azepan-1-ylsulfonyl)-4-methylphenyl]-2-quinazolin-4-ylsulfanylacetamide

InChI

InChI=1S/C23H26N4O3S2/c1-17-10-11-18(14-21(17)32(29,30)27-12-6-2-3-7-13-27)26-22(28)15-31-23-19-8-4-5-9-20(19)24-16-25-23/h4-5,8-11,14,16H,2-3,6-7,12-13,15H2,1H3,(H,26,28)

InChI Key

BTCGXZHPIJJNKU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC=NC3=CC=CC=C32)S(=O)(=O)N4CCCCCC4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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